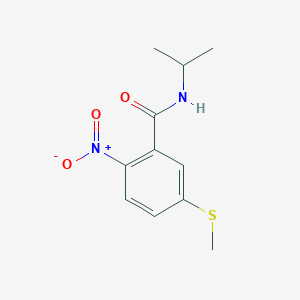
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, also known as BZP-SA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BZP-SA is a sulfonamide derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and immune responses, and the inhibition of bacterial growth. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential as a lead compound for the development of novel drugs. However, N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, including the optimization of its synthesis and purification, the elucidation of its mechanism of action, the evaluation of its efficacy and safety in animal models, and the development of novel derivatives with improved properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has potential applications in the development of combination therapies for the treatment of various diseases.
Méthodes De Synthèse
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide can be synthesized using a variety of methods, including the reaction of N-benzyl-3-chlorosulfonylbenzamide with 4-benzylpiperazine in the presence of a base, or the reaction of N-benzyl-3-sulfonylbenzamide with 4-benzylpiperazine in the presence of a catalyst. The synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been optimized to improve yield and purity, and has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit promising biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been tested in vitro and in vivo, and has shown potential as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infections.
Propriétés
IUPAC Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25(26-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)32(30,31)28-16-14-27(15-17-28)20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBMPQJYJOHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)



![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)



![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
